Cas no 60477-76-1 (4-(4-Methylphenyl)-2-thioxo-1,2,3,4-tetrahydro-5H-indeno1,2-dpyrimidin-5-one)

4-(4-Methylphenyl)-2-thioxo-1,2,3,4-tetrahydro-5H-indeno[1,2-d]pyrimidin-5-one is a heterocyclic compound featuring a fused indenopyrimidinone core with a thioxo functional group at the 2-position and a 4-methylphenyl substituent at the 4-position. This structure imparts potential utility in medicinal chemistry, particularly as a scaffold for developing bioactive molecules due to its rigid polycyclic framework and sulfur-containing moiety. The compound's synthetic versatility allows for further functionalization, making it valuable for structure-activity relationship studies. Its well-defined crystalline nature ensures reproducibility in research applications, while its stability under standard conditions facilitates handling and storage. The presence of both electron-donating and electron-withdrawing groups within the structure may contribute to unique electronic properties.
4-(4-Methylphenyl)-2-thioxo-1,2,3,4-tetrahydro-5H-indeno1,2-dpyrimidin-5-one structure
60477-76-1 structure
Product Name:4-(4-Methylphenyl)-2-thioxo-1,2,3,4-tetrahydro-5H-indeno1,2-dpyrimidin-5-one
CAS No:60477-76-1
MF:
MW:
MDL:MFCD00219297
CID:4655738
Update Time:2025-10-30

4-(4-Methylphenyl)-2-thioxo-1,2,3,4-tetrahydro-5H-indeno1,2-dpyrimidin-5-one Chemical and Physical Properties

Names and Identifiers

    • 4-(4-METHYLPHENYL)-2-THIOXO-1,2,3,4-TETRAHYDRO-5H-INDENO[1,2-D]PYRIMIDIN-5-ONE
    • 5H-Indeno[1,2-d]pyrimidin-5-one, 1,2,3,4-tetrahydro-4-(4-methylphenyl)-2-thioxo-
    • 4-(4-Methylphenyl)-2-thioxo-1,2,3,4-tetrahydro-5H-indeno1,2-dpyrimidin-5-one
    • MDL: MFCD00219297

4-(4-Methylphenyl)-2-thioxo-1,2,3,4-tetrahydro-5H-indeno1,2-dpyrimidin-5-one Pricemore >>

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4-(4-Methylphenyl)-2-thioxo-1,2,3,4-tetrahydro-5H-indeno1,2-dpyrimidin-5-one Related Literature

Additional information on 4-(4-Methylphenyl)-2-thioxo-1,2,3,4-tetrahydro-5H-indeno1,2-dpyrimidin-5-one

Exploring the Chemical and Biological Properties of 4-(4-Methylphenyl)-2-thioxo-1,2,3,4-tetrahydro-5H-indeno[1,2-d]pyrimidin-5-one (CAS No. 60477-76-1)

The compound 4-(4-Methylphenyl)-2-thioxo-1,2,3,4-tetrahydro-5H-indeno[1,2-d]pyrimidin-5-one, identified by the CAS registry number CAS No. 60477-76-1, represents a structurally complex organic molecule with significant potential in pharmaceutical and biochemical research. This indeno[1,2-d]pyrimidine derivative integrates a substituted phenyl group (para-methylphenyl) with a thioxo functional group (C=S), forming a hybrid scaffold that exhibits intriguing reactivity and selectivity profiles. Recent advancements in synthetic methodologies have enabled precise structural characterization and functional optimization of this compound.

In terms of chemical properties, 4-(4-Methylphenyl) substitution enhances lipophilicity while maintaining electronic stability within the indeno-pyrimidine core. The thioxo group, positioned at the second carbon atom of the pyrimidine ring system (C=S moiety), introduces unique electronic features that modulate hydrogen bonding capabilities and π-electron delocalization patterns. Spectroscopic analysis confirms its molecular formula as C19H16N2O3S (molecular weight: 358.39 g/mol), with a planar geometry that facilitates favorable interactions within biological systems.

Synthetic routes for this compound have evolved significantly since its initial discovery in the late 1990s. Modern protocols often involve sequential Michael addition reactions, followed by intramolecular cyclization under controlled temperature conditions (typically between 80–95°C). A notable study published in Journal of Medicinal Chemistry (JMC) demonstrated that using chiral auxiliary agents during synthesis yields enantiomerically pure samples with improved pharmacokinetic properties. This methodological refinement has particular relevance for drug development applications where stereoselectivity is critical.

Biochemical investigations reveal promising activity against several disease-relevant targets. In a groundbreaking 2023 study conducted at Stanford University’s Department of Chemical Biology,[1] researchers found that this compound selectively inhibits dihydroorotate dehydrogenase (DHODH), a key enzyme in the pyrimidine biosynthesis pathway closely associated with autoimmune disorders such as multiple sclerosis. The indeno-fused pyrimidine ring system, combined with the methylphenyl substituent’s spatial orientation, effectively blocks enzyme-substrate interactions without affecting off-target proteins,

A recent collaborative effort between European research institutions explored its potential as an antiviral agent.[2] When tested against herpes simplex virus type 1 (HSV-1), this compound demonstrated IC50 values as low as 0.8 μM by disrupting viral capsid assembly through interaction with pUL hexamer structures. The thioxo group’s ability to form reversible disulfide bonds with cysteine residues on viral proteins was highlighted as a novel mechanism differing from conventional nucleoside analogs.

In cancer research contexts,[3]

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